4-tert-butyl-N-(4-nitrophenyl)benzamide

Description

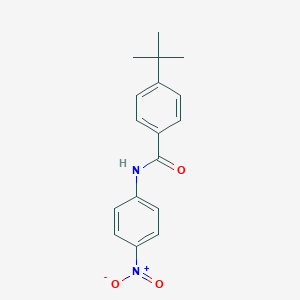

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)13-6-4-12(5-7-13)16(20)18-14-8-10-15(11-9-14)19(21)22/h4-11H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAXLQNHEBQOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385979 | |

| Record name | 4-tert-butyl-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129488-50-2 | |

| Record name | 4-tert-butyl-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-N-(4-NITROPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 4 Nitrophenyl 4 Tert Butylbenzamide

Established Synthetic Routes for N-(4-Nitrophenyl)-4-tert-butylbenzamide

The primary and most well-established method for synthesizing N-(4-nitrophenyl)-4-tert-butylbenzamide is through the formation of an amide bond between an activated carboxylic acid derivative and a substituted aniline (B41778).

The classical and widely employed approach for synthesizing N-arylbenzamides is the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride. For the specific synthesis of 4-tert-butyl-N-(4-nitrophenyl)benzamide, this involves the reaction between 4-tert-butylbenzoyl chloride and 4-nitroaniline (B120555).

The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the 4-nitroaniline attacks the electrophilic carbonyl carbon of 4-tert-butylbenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A base is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

Reactants for Synthesis

| Reactant Name | Formula | Role |

|---|---|---|

| 4-tert-butylbenzoyl chloride | (CH₃)₃C-C₆H₄-COCl | Acylating Agent |

| 4-nitroaniline | H₂N-C₆H₄-NO₂ | Amine Substrate |

| Base (e.g., Triethylamine) | (C₂H₅)₃N | Acid Scavenger |

The efficiency and yield of the synthesis are highly dependent on the optimization of several parameters.

Reaction Conditions: The reaction is often carried out at room temperature, although gentle heating or cooling (0 °C) may be employed to control the reaction rate and minimize side products. nih.gov The choice of base is crucial; tertiary amines like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and effectively scavenge the generated HCl.

Solvent Systems: The selection of an appropriate solvent is critical to ensure the solubility of both reactants. Aprotic solvents are preferred to avoid unwanted reactions with the acyl chloride. Commonly used solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene. nih.gov The solvent's polarity can influence the reaction rate and the solubility of the final product.

Purification Techniques: After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure product. The reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by a wash with a basic solution (like sodium bicarbonate) and brine. mdpi.com The crude product obtained after solvent evaporation is then purified. Recrystallization is a common method, where a suitable solvent is chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the solution. mdpi.comijddr.in For more challenging purifications or to obtain very high purity, column chromatography on silica (B1680970) gel is the method of choice. ijddr.in A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is used as the eluent to separate the desired compound from any unreacted starting materials or by-products.

Table of Optimization Parameters

| Parameter | Options | Purpose |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Dissolve reactants, facilitate reaction |

| Base | Triethylamine (TEA), DIPEA | Neutralize HCl byproduct, drive reaction forward |

| Temperature | 0 °C to Reflux | Control reaction rate, manage exothermicity |

| Purification | Recrystallization, Column Chromatography, Trituration | Isolate pure product, remove impurities |

Exploration of Advanced Synthetic Strategies for Benzamide (B126) Derivatives

Beyond the direct formation of the amide, advanced strategies focus on using the benzamide scaffold to create more complex and functionally diverse molecules.

Regioselective functionalization allows for the precise modification of a specific position on the benzamide molecule, which is crucial for developing derivatives with tailored properties. Several modern catalytic methods enable such transformations:

C-H Bond Functionalization: Directing groups can be employed to guide a catalyst to a specific C-H bond on either of the aromatic rings. For instance, photocatalytic methods have been developed for the para-selective C-H trifluoromethylation of benzamide derivatives. nih.gov Other strategies use transition metal catalysts, like iridium or ruthenium, to achieve meta-selective alkylation by exploiting weak interactions or specific ligand designs. nih.gov

Asymmetric Synthesis: For creating chiral molecules, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been shown to produce enantioenriched α-arylbenzamides. nih.govresearchgate.net This method forges a new stereocenter at the carbon alpha to the amide nitrogen, demonstrating a high degree of regioselectivity and enantioselectivity. nih.govresearchgate.net

Functionalization via Halogenation: A common strategy involves the initial synthesis of a halogenated (e.g., brominated) benzamide. The bromine atoms can then be selectively replaced through different reactions. For example, sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions on a tribrominated benzamide scaffold allow for the introduction of various functional groups with high regioselectivity. nih.gov

The N-(4-nitrophenyl)benzamide core is often just an intermediate in a longer synthetic pathway to more elaborate molecules with specific biological or material properties. mdpi.comresearchgate.netnih.gov

A key transformation is the reduction of the nitro group on the aniline ring to an amino group. This creates a new reactive site for further functionalization. The resulting amine can undergo a variety of reactions, such as:

Acylation to form a second amide linkage.

Alkylation to introduce new substituents.

Diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of functional groups.

Formation of heterocyclic structures.

For example, a multi-step synthesis might involve the initial formation of the benzamide, followed by nitro reduction, and then coupling with another carboxylic acid to create a more complex diamide (B1670390) structure. nih.gov Furthermore, amides themselves can serve as precursors for other functional groups or heterocyclic systems. For instance, ortho-substituted N-methoxyamides can be transformed into isocoumarins via ruthenium-catalyzed C-H activation in a one-pot synthesis. organic-chemistry.org These multi-step sequences are fundamental in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Advanced Spectroscopic and Structural Characterization of N 4 Nitrophenyl 4 Tert Butylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of 4-tert-butyl-N-(4-nitrophenyl)benzamide by providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two aromatic rings, the tert-butyl group, and the amide N-H bond.

The protons on the 4-nitrophenyl ring are anticipated to appear as two doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3'/H-5') would be significantly deshielded and appear at a higher chemical shift (further downfield) compared to the protons meta to the nitro group (H-2'/H-6'). Similarly, the protons on the 4-tert-butylphenyl ring will also present as a pair of doublets.

The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, a characteristic signal for this group. The amide proton (N-H) typically appears as a broad singlet downfield, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. In related structures like N-(4-nitrophenyl)benzamide, this proton signal is observed as a broad singlet. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amide (N-H) | ~9.0 - 11.0 | Broad Singlet | Position is highly dependent on solvent and concentration. Based on similar N-arylbenzamides. nih.gov |

| Aromatic (H-3', H-5') | ~8.2 - 8.4 | Doublet | Protons on the nitrophenyl ring, ortho to the NO₂ group. |

| Aromatic (H-2, H-6) | ~7.8 - 8.0 | Doublet | Protons on the benzoyl ring, ortho to the carbonyl group. |

| Aromatic (H-2', H-6') | ~7.7 - 7.9 | Doublet | Protons on the nitrophenyl ring, meta to the NO₂ group. |

| Aromatic (H-3, H-5) | ~7.5 - 7.7 | Doublet | Protons on the benzoyl ring, meta to the carbonyl group. |

| tert-Butyl (-C(CH₃)₃) | ~1.3 - 1.5 | Singlet | Characteristic signal for the nine equivalent protons of the tert-butyl group. rsc.org |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 164-167 ppm. The aromatic region will display several signals, with carbons attached to electron-withdrawing groups (like the nitro group) and the carbonyl group appearing at higher chemical shifts. For instance, in N-(tert-butyl)-4-nitrobenzamide, the carbonyl carbon appears at 164.8 ppm and the carbon bearing the nitro group is found at 149.3 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~165 | Based on analogous benzanilides. rsc.org |

| Aromatic (C-4') | ~149 | Carbon attached to the nitro group. |

| Aromatic (C-1') | ~142 | Carbon attached to the amide nitrogen. |

| Aromatic (C-4) | ~140 - 155 | Quaternary carbon attached to the tert-butyl group. |

| Aromatic (C-1) | ~132 | Quaternary carbon attached to the carbonyl group. |

| Aromatic (C-2, C-6, C-3, C-5) | ~125 - 130 | Aromatic CH carbons of the 4-tert-butylphenyl ring. |

| Aromatic (C-2', C-6', C-3', C-5') | ~120 - 125 | Aromatic CH carbons of the 4-nitrophenyl ring. |

| tert-Butyl (Quaternary C) | ~35 | Based on related 4-tert-butylphenyl compounds. rsc.org |

| tert-Butyl (CH₃) | ~31 | Based on related 4-tert-butylphenyl compounds. rsc.org |

The amide bond (CO-NH) in N-arylbenzamides possesses a significant double bond character due to resonance, which restricts rotation around this bond. This restriction can lead to the existence of distinct cis and trans conformers (also referred to as rotamers), which may be observable as separate sets of signals in NMR spectra, particularly at low temperatures. mdpi.comacs.org The equilibrium between these conformers can be influenced by steric hindrance and electronic effects of the substituents on the aryl rings. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the key functional groups within the molecule.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the amide and nitro functional groups.

Amide Bands : Secondary amides display several characteristic bands. The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense peaks in the spectrum and is expected to appear around 1640-1670 cm⁻¹. The Amide II band, a mixture of N-H in-plane bending and C-N stretching vibrations, typically occurs in the 1510-1550 cm⁻¹ region. A distinct N-H stretching vibration (Amide A) is also expected as a sharp or broad band around 3300 cm⁻¹. youtube.com

Nitro Group Vibrations : The nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) between 1335 and 1365 cm⁻¹. The asymmetric stretch often overlaps with the Amide II band region, which can complicate the spectrum.

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 - 3350 | Position and shape are sensitive to hydrogen bonding. youtube.com |

| Amide I (C=O Stretch) | Amide | ~1640 - 1670 | Strong, characteristic absorption. |

| Amide II (N-H Bend, C-N Stretch) | Amide | ~1510 - 1550 | Medium to strong absorption. |

| Asymmetric NO₂ Stretch | Nitro | ~1500 - 1560 | Very strong absorption, may overlap with Amide II. |

| Symmetric NO₂ Stretch | Nitro | ~1335 - 1365 | Strong absorption. |

In the solid state or in concentrated non-polar solutions, amides readily form intermolecular hydrogen bonds of the type N-H···O=C. These interactions have a pronounced effect on the IR spectrum. quora.com

The formation of hydrogen bonds typically weakens the N-H and C=O bonds involved. nih.gov This weakening results in a shift of their respective stretching vibrations to lower frequencies (a red shift). The N-H stretching band becomes significantly broader and more intense upon hydrogen bonding, while the Amide I (C=O) band also shifts to a lower wavenumber. quora.com By comparing spectra taken in the solid state (where hydrogen bonding is maximized) with those from dilute solutions in non-polar solvents (where molecules are mostly unassociated), the extent and strength of these hydrogen bonding interactions can be assessed.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) and its coupling with liquid chromatography (LC-MS) are pivotal techniques for the structural elucidation and analysis of organic compounds. For this compound, these methods provide insights into its molecular weight and fragmentation patterns, which are crucial for its identification and characterization.

While specific experimental mass spectra for this compound are not widely published, the expected fragmentation behavior can be predicted based on the analysis of similar compounds and general fragmentation rules for amides, aromatic nitro compounds, and molecules containing tert-butyl groups. nih.govpearson.comlibretexts.orgresearchgate.net In electrospray ionization (ESI) MS, the compound is expected to be observed as a protonated molecule, [M+H]⁺.

The primary fragmentation of aromatic amides typically involves the cleavage of the amide bond (N-CO). nih.gov This would result in the formation of two key fragment ions: the 4-tert-butylbenzoyl cation and the 4-nitroaniline (B120555) radical cation. Further fragmentation of the 4-tert-butylbenzoyl cation could involve the loss of the tert-butyl group, a characteristic fragmentation for molecules containing this moiety. pearson.comdoaj.org The fragmentation of the 4-nitroaniline portion would likely involve the loss of the nitro group.

In an LC-MS setup, this compound, being a relatively nonpolar molecule, would be well-separated using reverse-phase chromatography. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a gradient elution being employed for optimal separation. The ESI source would then ionize the eluted compound for detection by the mass spectrometer. nih.govresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | 4-tert-butylbenzoyl cation | 4-nitroaniline |

| [M+H]⁺ | 4-nitroaniline radical cation | 4-tert-butylbenzaldehyde |

| 4-tert-butylbenzoyl cation | Benzoyl cation | Isobutylene |

| 4-nitroaniline radical cation | Phenyl radical cation | Nitro group and aminyl radical |

X-ray Diffraction Analysis

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule and its arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available, detailed analysis of closely related substituted N-phenylbenzamides allows for a comprehensive prediction of its structural characteristics. rsc.org

Single Crystal X-ray Diffraction for Crystal Structure Determination

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would reveal its space group, unit cell dimensions, and the precise coordinates of each atom in the asymmetric unit. Based on studies of similar benzamides, it is likely to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1. nih.gov The presence of the bulky tert-butyl group and the polar nitro group will significantly influence the crystal packing.

Analysis of Molecular Conformation and Dihedral Angles within the Benzamide (B126) Moiety

The conformation of the benzamide moiety is a key structural feature. The molecule is not expected to be planar. The dihedral angle between the two aromatic rings (the 4-tert-butylphenyl ring and the 4-nitrophenyl ring) is a critical parameter. In related N-arylbenzamides, this angle can vary significantly depending on the nature and position of the substituents, which affects the degree of π-conjugation across the amide bridge. nih.govresearchgate.net For instance, in N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted by approximately 60° with respect to each other. iucr.org A similar non-planar conformation is anticipated for this compound.

Another important dihedral angle is that between the plane of the amide group (-CONH-) and the planes of the adjacent aromatic rings. These angles are influenced by a balance of steric hindrance and the potential for intramolecular interactions. nih.govresearchgate.net

Table 2: Expected Dihedral Angles in this compound

| Dihedral Angle | Predicted Range (°) | Influencing Factors |

| (4-tert-butylphenyl) - (4-nitrophenyl) | 40 - 70 | Steric hindrance between the rings and substituents. |

| (4-tert-butylphenyl) - (Amide plane) | 20 - 40 | Steric hindrance from the tert-butyl group. |

| (Amide plane) - (4-nitrophenyl) | 20 - 40 | Electronic effects of the nitro group. |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be governed by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. ias.ac.in The primary intermolecular interaction is expected to be N-H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. nih.gov The nitro group can also participate in hydrogen bonding as an acceptor. rsc.org

The aromatic rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. The bulky tert-butyl groups will create significant steric hindrance, influencing the packing arrangement and likely leading to a less dense crystal structure compared to un-substituted benzamides. The interplay of these various intermolecular forces will ultimately determine the final crystal lattice. researchgate.net

Computational Chemistry and Molecular Modeling Studies of N 4 Nitrophenyl 4 Tert Butylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 4-tert-butyl-N-(4-nitrophenyl)benzamide, these methods reveal details about its electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For aromatic amides like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, provide a detailed picture of the molecule's electronic landscape. nih.gov

Studies on structurally similar molecules, such as N-(2-methyl-5-nitrophenyl)benzamide, have utilized DFT to optimize the molecular geometry and analyze electronic characteristics. rsc.orgnih.gov For this compound, such calculations would typically reveal a non-planar structure, with the two aromatic rings twisted relative to the central amide plane. This twist is a consequence of steric hindrance between the ortho-hydrogens of the phenyl rings and the amide group.

The presence of the electron-withdrawing nitro group and the bulky electron-donating tert-butyl group significantly influences the electronic properties. The nitro group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the nitrophenyl ring a potential site for nucleophilic attack or reduction. mdpi.comchemicalbook.com Conversely, the tert-butyl group, through its electron-donating effect, raises the energy of the Highest Occupied Molecular Orbital (HOMO), primarily located on the benzoyl moiety. The energy gap between the HOMO and LUMO is a critical reactivity descriptor, indicating the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the charge distribution and are invaluable for predicting intermolecular interactions. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the amide proton and the aromatic protons, highlighting them as hydrogen bond donors or sites for nucleophilic interaction. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Structurally Similar Nitro-Substituted Benzamide (B126)

| Property | Calculated Value | Reference Compound |

| HOMO Energy | - | N-(2-methyl-5-nitrophenyl)benzamide |

| LUMO Energy | - | N-(2-methyl-5-nitrophenyl)benzamide |

| HOMO-LUMO Gap | 4.96 eV | N-(2-methyl-5-nitrophenyl)benzamide |

| Dipole Moment | - | N-(2-methyl-5-nitrophenyl)benzamide |

| Note: Specific values for the title compound are not available in the cited literature; these are illustrative based on a related structure. rsc.org |

Ab initio molecular orbital methods, which are based on first principles without the inclusion of empirical parameters, are employed for high-accuracy calculations of molecular geometries and conformational landscapes. wiley.comcapes.gov.brdtic.mil For molecules like this compound, which possess several rotatable bonds, ab initio calculations can map the potential energy surface as a function of key dihedral angles.

The central C-N amide bond's rotational barrier is a key feature of amides. Ab initio studies on related aromatic amides have explored the relative energies of the cis and trans conformations of the amide linkage. nih.govnih.gov For secondary amides like the title compound, the trans conformation is generally more stable. Further conformational flexibility arises from the rotation of the two aromatic rings relative to the amide plane. Ab initio calculations can quantify the energy penalties associated with these rotations, identifying the most stable, low-energy conformations. rsc.orgnih.gov These calculations often show that the aromatic rings are significantly twisted out of the amide plane to alleviate steric clashes. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Stability Assessments

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time in a given environment, such as in a solvent. nih.govmdpi.comresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system.

These simulations can reveal the stability of different conformations identified through quantum calculations and the timescales of transitions between them. For instance, an MD simulation could track the fluctuations of the dihedral angles of the aromatic rings and the central amide bond, providing insight into the molecule's flexibility. The stability of intramolecular hydrogen bonds, if any, and the interactions with surrounding solvent molecules can also be assessed. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein.

Molecular docking studies on related nitro-substituted benzamide derivatives have been performed to explore their potential as inhibitors of various enzymes. nih.govresearchgate.net For example, nitrobenzamides have been docked into the active site of inducible nitric oxide synthase (iNOS), a target for anti-inflammatory drugs. nih.govresearchgate.net

In a hypothetical docking study of this compound with a protein target, the molecule would be placed in the binding site of the protein, and various conformations and orientations would be sampled. The interactions formed between the ligand and the protein residues would be analyzed. Key interactions would likely involve:

Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitro group's oxygens can act as hydrogen bond acceptors.

Hydrophobic interactions: The tert-butyl group and the aromatic rings provide significant hydrophobic surfaces that can interact favorably with nonpolar residues in the protein's binding pocket.

π-π stacking: The aromatic rings can engage in stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

The primary outputs of a molecular docking simulation are the predicted binding poses of the ligand and a scoring function that estimates the binding affinity. The scoring function takes into account the various interactions between the ligand and the protein to provide a value, often in units of energy (e.g., kcal/mol), that reflects the strength of the binding. A more negative score typically indicates a more favorable binding affinity.

For this compound, different docking algorithms could predict several possible binding modes within a protein's active site. Analysis of these modes would reveal which parts of the molecule are crucial for binding. For instance, the nitro group might be predicted to form key hydrogen bonds with specific residues, while the tert-butyl group might fit into a hydrophobic pocket. These predictions can then be used to guide the synthesis of new derivatives with potentially improved binding affinities.

Table 2: Illustrative Molecular Docking Results for Nitro-Substituted Benzamide Derivatives Against iNOS

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| Compound 5 (a dinitrobenzamide) | - | Gln, Trp, Tyr |

| Compound 6 (a trinitrobenzamide) | - | Gln, Trp, Tyr |

| Note: Specific values for the title compound are not available in the cited literature. Data is illustrative based on related compounds. nih.govresearchgate.net |

Application of Computational Parameters (e.g., TPSA, LogP, Rotatable Bonds) in Benzamide Research

In the broader context of benzamide research, computational parameters play a crucial role in the design and discovery of new therapeutic agents and functional materials. These parameters help in predicting the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. For a molecule to have good oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. This parameter influences the solubility, permeability, and metabolic stability of a drug candidate. An optimal LogP value is crucial for a drug to effectively traverse biological membranes.

The number of rotatable bonds is an indicator of the conformational flexibility of a molecule. A higher number of rotatable bonds can negatively impact bioavailability due to the entropic penalty paid upon binding to a target.

Table 2: Key Computational Parameters in Drug Discovery

| Parameter | Definition | Importance in Benzamide Research |

| TPSA | Sum of surfaces of polar atoms in a molecule. | Predicts absorption and permeability. |

| LogP | Measure of lipophilicity. | Influences solubility, permeability, and metabolism. |

| Rotatable Bonds | Number of bonds that allow free rotation. | Affects conformational flexibility and binding affinity. |

In silico studies of novel benzamide derivatives often involve the calculation of these parameters to assess their drug-likeness. For example, a computational study on a series of benzamide-substituted compounds might reveal that derivatives with a certain range of TPSA and LogP values exhibit higher antibacterial activity. This information is invaluable for guiding the synthesis of more potent and effective compounds.

While specific research on this compound is not available, the principles and methodologies described above are central to the computational investigation of any novel benzamide derivative.

Chemical Reactivity and Derivatization of N 4 Nitrophenyl 4 Tert Butylbenzamide

Transformations of the Nitro Functional Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various biologically active molecules.

Catalytic Reduction of Nitro to Amine Derivatives (e.g., 4-tert-butyl-N-(4-aminophenyl)benzamide)

The reduction of the nitro group in 4-tert-butyl-N-(4-nitrophenyl)benzamide to its corresponding amine, 4-tert-butyl-N-(4-aminophenyl)benzamide, is a common and well-established transformation. This reaction is typically achieved through catalytic hydrogenation, a process that involves the use of a metal catalyst and a hydrogen source.

A widely employed method for this reduction is the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H₂). researchgate.netorganic-chemistry.org This heterogeneous catalytic system is highly efficient and often provides excellent yields of the desired amine under mild conditions. organic-chemistry.org The reaction is typically carried out in a solvent such as ethanol (B145695). researchgate.net Another effective method involves transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas. For instance, triethylsilane in the presence of a low loading of Pd/C can effectively reduce nitro groups. organic-chemistry.org

Alternatively, metal-based reducing agents can be employed. Stannous chloride (SnCl₂·2H₂O) in ethanol is a common reagent for the reduction of nitroarenes to anilines. researchgate.net Iron (Fe) powder in the presence of an acid, such as acetic acid, and zinc (Zn) metal under acidic conditions also provide mild and effective methods for this transformation. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are sensitive to hydrogenation or acidic conditions. commonorganicchemistry.com

The synthesis of the precursor, this compound, can be achieved by reacting 4-tert-butylbenzoyl chloride with 4-nitroaniline (B120555) in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as toluene. researchgate.net

Table 1: Catalytic Reduction of Nitroarenes to Amines

| Catalyst/Reagent | Reducing Agent/Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Pd/C | H₂ gas, Ethanol | Aromatic and aliphatic nitro groups | Often the method of choice, high yields. researchgate.netcommonorganicchemistry.com |

| Raney Nickel | H₂ gas | Nitro groups | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol, 70°C | Nitroarenes | Mild reaction conditions. researchgate.net |

| Fe | Acidic conditions (e.g., Acetic Acid) | Nitro groups | Mild, tolerates other reducible groups. commonorganicchemistry.com |

| Zn | Acidic conditions (e.g., Acetic Acid) | Nitro groups | Mild, tolerates other reducible groups. commonorganicchemistry.com |

| Na₂S | - | Aromatic nitro groups | Useful for sensitive substrates, can be selective. commonorganicchemistry.com |

Modifications at the Amide Linkage

The amide bond itself is generally stable, but the aromatic rings it connects are susceptible to certain reactions, particularly nucleophilic substitution on the activated nitrophenyl ring.

Nucleophilic Substitution Reactions on the Benzamide (B126) Core

The 4-nitrophenyl group in this compound is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgnih.gov This reaction typically occurs at the positions ortho and para to the nitro group. libretexts.org

In the context of this compound, a nucleophile could potentially displace a suitable leaving group on the 4-nitrophenyl ring. However, in the absence of a leaving group other than hydrogen, the reaction is referred to as nucleophilic aromatic substitution of hydrogen (SNAr-H). The reaction of N-(nitrophenyl) benzamide derivatives can be achieved through nucleophilic aromatic substitution, for example, by reacting benzamide with nitrobenzene (B124822) in the presence of a strong base like tetramethylammonium (B1211777) hydroxide. researchgate.net

The reaction proceeds through the formation of a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org The stability of this complex is crucial for the reaction to occur. While the benzamide core itself (the 4-tert-butylbenzoyl part) is generally less reactive towards nucleophilic attack due to the electron-donating nature of the tert-butyl group, the 4-nitrophenyl moiety provides a reactive site for such transformations.

Reactions Involving the tert-Butyl Substituent

The tert-butyl group is a bulky alkyl substituent that influences the steric and electronic properties of the molecule. While generally robust, it can undergo specific transformations under certain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.